

# 4-Fluoro-2-(trifluoromethyl)benzoic acid chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 4-Fluoro-2-(trifluoromethyl)benzoic acid

Cat. No.: B115377

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## An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzoic Acid

This technical guide provides a comprehensive overview of **4-Fluoro-2-(trifluoromethyl)benzoic acid**, a key building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

## Chemical Identity and Properties

**4-Fluoro-2-(trifluoromethyl)benzoic acid** is a substituted aromatic carboxylic acid.<sup>[1]</sup> Its structure features a benzene ring substituted with a fluorine atom, a trifluoromethyl group, and a carboxylic acid group.

IUPAC Name: **4-fluoro-2-(trifluoromethyl)benzoic acid.**<sup>[2]</sup>

Chemical Structure:

Caption: Chemical structure of **4-Fluoro-2-(trifluoromethyl)benzoic acid**.

## Physical and Chemical Properties

The key physical and chemical properties of **4-Fluoro-2-(trifluoromethyl)benzoic acid** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>4</sub> F <sub>4</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	208.11 g/mol	<a href="#">[3]</a>
CAS Number	141179-72-8	<a href="#">[3]</a>
Appearance	Light yellow needle-like solid	<a href="#">[1]</a>
Melting Point	121-124 °C	<a href="#">[3]</a>
Solubility	Good solubility in methanol	<a href="#">[1]</a>
InChI Key	JUHPDXOIGLHXTC-UHFFFAOYSA-N	<a href="#">[2]</a>
SMILES	C1=CC(=C(C=C1F)C(F)(F)C(=O)O	<a href="#">[2]</a>

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **4-Fluoro-2-(trifluoromethyl)benzoic acid**.

Spectrum Type	Key Features/Notes	Reference
FTIR	Available through spectral databases.	<a href="#">[4]</a>
<sup>13</sup> C NMR	Data available for ester derivatives.	<a href="#">[5]</a> <a href="#">[6]</a>
Mass Spectrometry	GC-MS data is publicly available.	<a href="#">[2]</a>

## Experimental Protocols

## Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid

A common laboratory-scale synthesis of **4-Fluoro-2-(trifluoromethyl)benzoic acid** involves the formation of a Grignard reagent followed by carboxylation.[\[1\]](#)

### Materials:

- 2-Bromo-5-fluorotrifluoromethylbenzene
- Magnesium powder
- Iodine (catalyst)
- Anhydrous tetrahydrofuran (THF)
- Dry ice (solid CO<sub>2</sub>)
- Hydrochloric acid (for workup)
- Nitrogen gas (for inert atmosphere)

### Procedure:

- Add magnesium powder and a small crystal of iodine to a flame-dried reaction flask equipped with a reflux condenser and a dropping funnel.
- Purge the system with nitrogen gas.
- Add anhydrous THF to the flask.
- Dissolve 2-bromo-5-fluorotrifluoromethylbenzene in anhydrous THF and add it dropwise to the magnesium suspension to initiate the Grignard reaction.
- Heat the mixture to reflux and stir for 2 hours to ensure complete formation of the Grignard reagent.
- Cool the reaction mixture in an ice bath.
- Carefully add crushed dry ice (solid CO<sub>2</sub>) to the reaction mixture.

- Allow the mixture to warm to room temperature and then quench with dilute hydrochloric acid.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization.

## Conversion to Acyl Chloride

The carboxylic acid can be readily converted to the more reactive acyl chloride, a key intermediate for amide and ester synthesis.

Materials:

- **4-Fluoro-2-(trifluoromethyl)benzoic acid**
- Oxalyl chloride
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF, catalytic amount)
- Nitrogen gas

Procedure:

- Suspend **4-Fluoro-2-(trifluoromethyl)benzoic acid** (1.0 eq) in dichloromethane in a reaction flask under a nitrogen atmosphere.
- Add a few drops of DMF as a catalyst.
- Add oxalyl chloride (1.05 eq) dropwise to the suspension.
- Stir the reaction mixture at room temperature until the evolution of gas ceases and the solution becomes clear.

- Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-fluoro-2-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.

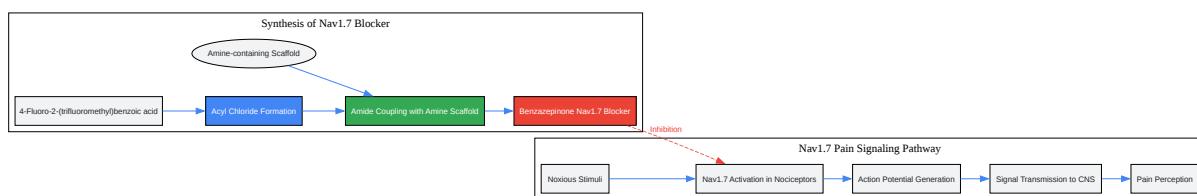
## Applications in Drug Discovery

**4-Fluoro-2-(trifluoromethyl)benzoic acid** is a valuable building block in the synthesis of pharmacologically active molecules, particularly as a scaffold for introducing fluorinated moieties that can enhance metabolic stability, binding affinity, and bioavailability.

## Synthesis of Nav1.7 Sodium Channel Blockers

The voltage-gated sodium channel Nav1.7 is a key target for the development of novel analgesics for the treatment of chronic pain.<sup>[7]</sup> **4-Fluoro-2-(trifluoromethyl)benzoic acid** has been utilized in the synthesis of benzazepinone-based Nav1.7 blockers.<sup>[3]</sup>

The general workflow for the incorporation of **4-Fluoro-2-(trifluoromethyl)benzoic acid** into a potential Nav1.7 inhibitor is depicted below.



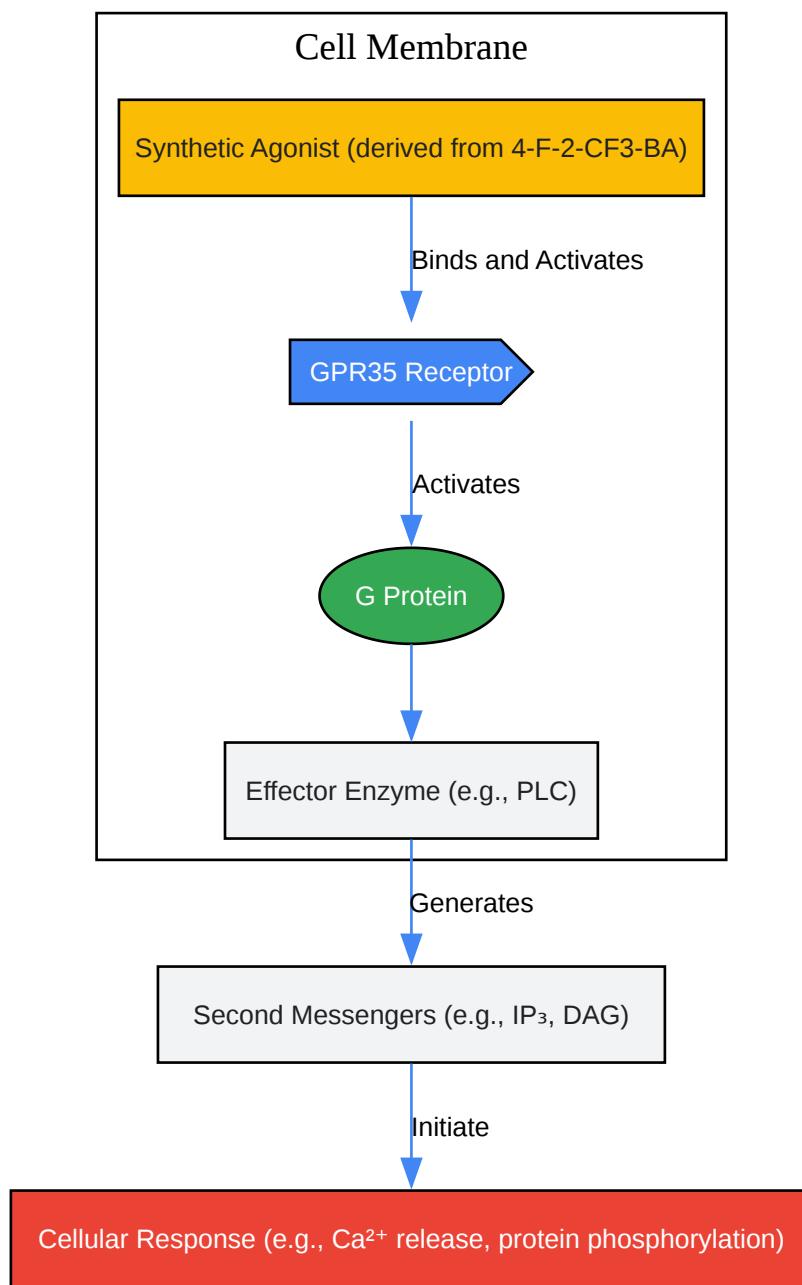
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Caption: Workflow for the synthesis of a Nav1.7 blocker and its mechanism of action.

## Development of GPR35 Agonists

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation and cardiovascular disease, making it an attractive therapeutic target.<sup>[8]</sup> The structural motifs derived from **4-Fluoro-2-(trifluoromethyl)benzoic acid** can be incorporated into ligands designed to activate GPR35.

The diagram below illustrates a generalized signaling pathway for GPR35 and the role of synthetic agonists.



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Caption: Generalized GPR35 signaling pathway activated by a synthetic agonist.

## Safety and Handling

**4-Fluoro-2-(trifluoromethyl)benzoic acid** is classified as an irritant.[\[2\]](#) It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[\[2\]](#)[\[3\]](#)

Hazard Statements:

- H315: Causes skin irritation.[\[2\]](#)[\[3\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)[\[3\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)[\[3\]](#)

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[2\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[2\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[2\]](#)

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

## Conclusion

**4-Fluoro-2-(trifluoromethyl)benzoic acid** is a versatile and valuable reagent in modern organic synthesis. Its unique electronic properties, conferred by the fluorine and trifluoromethyl substituents, make it a desirable building block for the synthesis of complex molecules with tailored biological activities. Its demonstrated utility in the development of Nav1.7 blockers and GPR35 agonists highlights its importance in medicinal chemistry and the ongoing search for new therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its irritant nature.

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